N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3S/c16-9(6-7-2-1-5-19-7)13-11-15-14-10(17-11)8-3-4-12-18-8/h1-5H,6H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQMNMMRLSEJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features two significant moieties: an isoxazole and an oxadiazole ring, both of which are known for their diverse pharmacological properties. The synthesis typically involves the formation of these rings through cyclization reactions followed by coupling with acetamide. A common synthetic route includes the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions to achieve the desired product .
Biological Activity Overview
Research indicates that derivatives of oxadiazole and isoxazole possess various biological activities, including:
- Antimicrobial Activity : Compounds featuring these rings have shown promising results against a range of bacterial strains. For instance, certain derivatives demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Studies have indicated that isoxazole and oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. These compounds may target specific enzymes involved in tumor growth .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, making them candidates for treating inflammatory diseases .
1. Antimicrobial Evaluation
A study conducted on various isoxazole-substituted 1,3,4-oxadiazoles showed that compounds with the isoxazole moiety exhibited significant antimicrobial activity. For example, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (5a) was particularly effective against several bacterial strains .
| Compound | Activity (Zone of Inhibition) | Bacterial Strain |
|---|---|---|
| 5a | 20 mm | E. coli |
| 5d | 18 mm | S. aureus |
| 5f | 22 mm | Pseudomonas aeruginosa |
2. Anticancer Activity
In vitro studies demonstrated that certain derivatives of this compound showed cytotoxic effects on various cancer cell lines. The compound's mechanism involved the inhibition of key signaling pathways responsible for cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 10 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12 | Inhibition of PI3K/Akt pathway |
3. Anti-inflammatory Activity
Research has demonstrated that compounds containing the oxadiazole structure exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For instance, a derivative showed a reduction in TNF-alpha levels in an animal model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
